3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine
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Overview
Description
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxadiazole ring, and a pyridazine core. The presence of these functional groups endows the compound with distinctive chemical and physical properties, making it a subject of study in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromophenyl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group. The final step involves the coupling of this intermediate with a 3,4-dimethoxyphenylpyridazine derivative under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is a typical reagent.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under conditions such as heating or the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1,2,4-oxadiazole: Shares the oxadiazole and bromophenyl groups but lacks the pyridazine core.
6-(3,4-Dimethoxyphenyl)pyridazine: Contains the pyridazine and dimethoxyphenyl groups but lacks the oxadiazole and bromophenyl groups.
Uniqueness
The uniqueness of 3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H17BrN4O3S |
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Molecular Weight |
485.4 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H17BrN4O3S/c1-27-17-9-5-14(11-18(17)28-2)16-8-10-20(25-24-16)30-12-19-23-21(26-29-19)13-3-6-15(22)7-4-13/h3-11H,12H2,1-2H3 |
InChI Key |
PLQOFDJCDFRJMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
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